A Comprehensive Guide to the Nomenclature, Properties, and Scientific Applications of α-Amylcinnamyl Alcohol
A Comprehensive Guide to the Nomenclature, Properties, and Scientific Applications of α-Amylcinnamyl Alcohol
An In-Depth Technical Guide for Researchers and Drug Development Professionals
This guide provides a detailed overview of α-Amylcinnamyl alcohol, a significant aromatic compound in the fragrance and flavor industries. We will delve into its comprehensive nomenclature, explore its physicochemical properties, outline its synthesis, and discuss its applications and toxicological profile, grounded in authoritative scientific literature.
Nomenclature and Chemical Identification
In scientific literature and commercial applications, α-Amylcinnamyl alcohol is known by a variety of names. This multiplicity arises from different naming conventions (IUPAC, common names, trade names) and historical usage across various industries.[1] A clear understanding of these synonyms is critical for accurate literature review and chemical sourcing. The authoritative chemical identifier is its CAS (Chemical Abstracts Service) number, which is unique to this specific substance.[1]
The primary IUPAC name for this compound is 2-benzylideneheptan-1-ol .[2]
Table 1: Synonyms and Chemical Identifiers for α-Amylcinnamyl Alcohol
| Identifier Type | Identifier | Source |
|---|---|---|
| IUPAC Name | 2-benzylideneheptan-1-ol | [2] |
| CAS Number | 101-85-9 | [1][2] |
| Common Synonyms | α-Amylcinnamic alcohol | [1][3] |
| Amylcinnamyl alcohol | [1][4] | |
| α-Pentylcinnamyl alcohol | [1][5] | |
| 2-Amyl-3-phenyl-2-propen-1-ol | [1][5] | |
| 2-Benzylideneheptanol | [1][5] | |
| 1-Heptanol, 2-(phenylmethylene)- | [1][2][5] | |
| Buxinol | [6] | |
| FEMA Number | 2065 | [2] |
| JECFA Number | 674 | [2] |
| Molecular Formula | C₁₄H₂₀O | [2][3] |
| Molecular Weight | 204.31 g/mol |[2][3] |
Physicochemical Properties
The physical and chemical properties of α-Amylcinnamyl alcohol dictate its application, particularly its stability and olfactory characteristics in various formulations. It is a colorless to slightly yellow liquid with a characteristic light floral, sweet, and waxy scent, sometimes with a hint of cinnamon.[1][4][7] Its high boiling point and low vapor pressure contribute to its longevity as a fragrance component.[3][7]
Table 2: Physicochemical Data of α-Amylcinnamyl Alcohol
| Property | Value | Source |
|---|---|---|
| Appearance | Colorless to slightly yellow liquid | [2] |
| Boiling Point | 141-143 °C @ 5 mm Hg | [7] |
| Flash Point | > 93 °C (> 200 °F) | [3] |
| Density | 0.954 - 0.962 g/cm³ | [2][7] |
| Vapor Pressure | 0.000640 mmHg @ 25 °C | [7] |
| Water Solubility | 25.72 mg/L (insoluble) | [3][7] |
| Solubility in Ethanol | Miscible | [2] |
| log KOW (Octanol-Water Partition Coeff.) | 4.35 - 4.4 | [3][7] |
| Refractive Index | 1.533 - 1.540 |[2] |
Synthesis and Manufacturing
The primary industrial synthesis of α-Amylcinnamyl alcohol is achieved through the chemical reduction of α-Amylcinnamaldehyde.[8] This process involves the conversion of the aldehyde functional group to a primary alcohol.
The overall synthesis pathway can be visualized as a two-step process starting from common precursors:
-
Aldol Condensation: Benzaldehyde is reacted with heptanal in an aldol condensation reaction to form α-Amylcinnamaldehyde.
-
Reduction: The resulting aldehyde is then selectively reduced to α-Amylcinnamyl alcohol.
Caption: General synthesis pathway for α-Amylcinnamyl alcohol.
Conceptual Laboratory Protocol: Reduction of α-Amylcinnamaldehyde
This protocol describes a representative method for the synthesis of α-Amylcinnamyl alcohol.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve α-Amylcinnamaldehyde in a suitable solvent such as ethanol or methanol. Place the flask in an ice bath to maintain a low temperature (0-5 °C).
-
Addition of Reducing Agent: Slowly add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise to the stirred solution. The choice of NaBH₄ is based on its selectivity for reducing aldehydes over other functional groups that might be present.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until all the starting aldehyde has been consumed.
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding a weak acid (e.g., dilute HCl) to neutralize any excess reducing agent.
-
Extraction: Transfer the reaction mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by vacuum distillation to yield pure α-Amylcinnamyl alcohol.
Applications and Regulatory Limits
α-Amylcinnamyl alcohol is widely used as a fragrance ingredient in a vast array of consumer products, including perfumes, soaps, detergents, skin care items, and hair care products.[4] It also serves as a flavoring agent in the food industry.[1][2]
Due to its potential to act as a skin sensitizer, its use is regulated by the International Fragrance Association (IFRA).[1] IFRA Standards set maximum allowable concentrations in different categories of finished consumer products to ensure safety.[5][7]
Table 3: IFRA 49th Amendment Restriction Limits for α-Amylcinnamyl Alcohol
| Product Category | Description | Max. Concentration (%) |
|---|---|---|
| Category 1 | Products applied to the lips | 0.27 |
| Category 2 | Products applied to the axillae (deodorants) | 0.08 |
| Category 4 | Products related to fine fragrance | 1.5 |
| Category 5A | Body lotion products | 0.38 |
| Category 5B | Face moisturizer products | 0.32 |
| Category 6 | Products with oral and lip exposure (e.g., toothpaste) | 0.32 |
| Category 9 | Rinse-off soaps and shampoos | 1.6 |
| Category 10A | Household cleaning products (non-spray) | 1.6 |
| Category 10B | Household aerosol/spray products | 3.5 |
| Category 12 | Air care products (not intended for skin contact) | 79.0 |
This table presents a selection of categories for illustrative purposes. For a complete list, refer to the official IFRA documentation.[5]
Toxicological Profile and Safety Assessment
The safety of α-Amylcinnamyl alcohol has been thoroughly evaluated by the Research Institute for Fragrance Materials (RIFM).[1][3] The primary toxicological endpoint of concern is skin sensitization.
-
Skin Sensitization: α-Amylcinnamyl alcohol is classified as a weak skin sensitizer.[1][3] This means that in a small subset of susceptible individuals, repeated contact may lead to an allergic skin reaction.[1] The RIFM has established a No Expected Sensitization Induction Level (NESIL) of 3500 μg/cm² based on comprehensive data.[3]
-
Genotoxicity: The compound has been found to be non-mutagenic in the Ames assay, a standard test for evaluating the genotoxic potential of a chemical.[3]
-
Systemic Toxicity: At the current levels of use in consumer products, the total systemic exposure is well below the Threshold of Toxicological Concern (TTC), indicating a low risk of systemic toxicity.[3]
-
Irritation: It is considered an eye irritant.[6][7] While not classified as a primary skin irritant, it may cause non-allergic contact dermatitis by degreasing the skin upon prolonged contact.[6]
The safety assessment of a fragrance ingredient like α-Amylcinnamyl alcohol follows a structured, multi-step process.
Caption: Workflow for fragrance ingredient safety assessment.
Experimental Protocol: Direct Peptide Reactivity Assay (DPRA)
The DPRA is a key in vitro method for predicting skin sensitization potential by measuring the reactivity of a chemical with model synthetic peptides containing cysteine and lysine.
-
Preparation of Solutions: Prepare a stock solution of α-Amylcinnamyl alcohol in a suitable solvent like acetonitrile. Prepare solutions of the cysteine and lysine peptides in the appropriate buffer.
-
Incubation: Mix the test chemical solution with each peptide solution in a 1:10 (cysteine) or 1:50 (lysine) molar ratio. Incubate the mixture for 24 hours at room temperature, allowing for any potential reaction to occur.
-
Analysis: Analyze the samples using High-Performance Liquid Chromatography (HPLC) with UV detection. The concentration of the remaining, unreacted peptide is measured.
-
Calculation of Peptide Depletion: Calculate the percentage of peptide depletion for both cysteine and lysine using the following formula:
-
% Depletion = [1 - (Peak Area of Peptide with Test Chemical / Peak Area of Peptide in Control)] x 100
-
-
Prediction Model: The mean depletion of both peptides is used to classify the substance into one of four reactivity classes (no, low, moderate, or high reactivity), which correlates with its skin sensitization potential. A positive result in the DPRA, as was found for α-amylcinnamyl alcohol, indicates a potential to react with skin proteins.[3]
Conclusion
α-Amylcinnamyl alcohol is a commercially significant aroma chemical with a well-defined chemical identity, despite its numerous synonyms. Its physicochemical properties make it a versatile and persistent ingredient in fragrance and flavor applications. While it is a weak skin sensitizer, a robust framework of safety assessment and regulatory oversight by bodies like RIFM and IFRA ensures its safe use in consumer products through strict concentration limits. A thorough understanding of its nomenclature, properties, and toxicological profile is essential for researchers and professionals in the chemical and consumer goods sectors.
References
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Amylcinnamyl Alcohol. Cosmetics Info.[Link]
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alpha-Amylcinnamyl alcohol. The Fragrance Conservatory.[Link]
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alpha-Amylcinnamyl alcohol. PubChem, National Center for Biotechnology Information.[Link]
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alpha-amyl cinnamyl alcohol. The Good Scents Company.[Link]
-
RIFM fragrance ingredient safety assessment, α-amylcinnamyl alcohol, CAS Registry Number 101-85-9. Food and Chemical Toxicology.[Link]
-
IFRA STANDARD: alpha-Amyl cinnamic alcohol. International Fragrance Association.[Link]
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